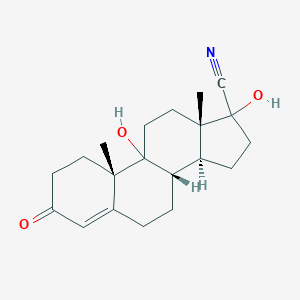

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one, also known as Cyanostane, is a synthetic anabolic-androgenic steroid. It is a derivative of DHT and is structurally similar to other anabolic steroids such as Superdrol and Epistane. Cyanostane is known for its ability to promote muscle growth, increase strength, and enhance athletic performance.

Mecanismo De Acción

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one works by binding to androgen receptors in the body, which are found in muscle tissue and other organs. This binding activates the androgen receptor, which promotes muscle growth and protein synthesis. 17-Cyano-9,17-dihydroxyandrost-4-ene-3-one also has anti-catabolic effects, which means it can prevent muscle breakdown and promote recovery after exercise.

Biochemical and Physiological Effects

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one has a number of biochemical and physiological effects on the body. It increases protein synthesis and nitrogen retention, which leads to increased muscle mass and strength. It also enhances glycogen storage, which can improve endurance and recovery. Additionally, 17-Cyano-9,17-dihydroxyandrost-4-ene-3-one has been shown to increase red blood cell production, which can improve oxygen delivery to muscles and enhance athletic performance.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one has a number of advantages for use in lab experiments. It is a potent anabolic steroid that can be used to study muscle growth and athletic performance. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to its use. 17-Cyano-9,17-dihydroxyandrost-4-ene-3-one is a controlled substance, which means it can be difficult to obtain for research purposes. It is also expensive and can be toxic at high doses.

Direcciones Futuras

For research include exploring its potential as a treatment for muscle wasting and developing new derivatives with improved efficacy and safety profiles.

Métodos De Síntesis

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one is synthesized from 4-androstenedione, a naturally occurring steroid hormone. The synthesis process involves a series of chemical reactions, including acetylation, oxidation, and cyanoethylation. The resulting compound is a white crystalline powder with a molecular weight of 337.49 g/mol.

Aplicaciones Científicas De Investigación

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one has been used extensively in scientific research to study its effects on muscle growth and athletic performance. It has been shown to increase muscle mass and strength in animal studies, and has also been used in human studies to investigate its potential as a performance-enhancing drug.

Propiedades

Número CAS |

116256-35-0 |

|---|---|

Nombre del producto |

17-Cyano-9,17-dihydroxyandrost-4-ene-3-one |

Fórmula molecular |

C20H27NO3 |

Peso molecular |

329.4 g/mol |

Nombre IUPAC |

(8S,10S,13S,14S)-9,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carbonitrile |

InChI |

InChI=1S/C20H27NO3/c1-17-7-5-14(22)11-13(17)3-4-16-15-6-8-19(23,12-21)18(15,2)9-10-20(16,17)24/h11,15-16,23-24H,3-10H2,1-2H3/t15-,16-,17-,18-,19?,20?/m0/s1 |

Clave InChI |

UHCRRDZEBITSMZ-ZLHCHQMRSA-N |

SMILES isomérico |

C[C@]12CCC3([C@H]([C@@H]1CCC2(C#N)O)CCC4=CC(=O)CC[C@@]43C)O |

SMILES |

CC12CCC3(C(C1CCC2(C#N)O)CCC4=CC(=O)CCC43C)O |

SMILES canónico |

CC12CCC3(C(C1CCC2(C#N)O)CCC4=CC(=O)CCC43C)O |

Otros números CAS |

116256-35-0 |

Sinónimos |

17-CDAEO 17-cyano-9,17-dihydroxyandrost-4-ene-3-one 17beta-cyano-9alpha,17alpha-dihydroxyandrost-4-en-3-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)